molecular formula C9H11NO4 B1453855 (2-Ethoxy-5-nitrophenyl)methanol CAS No. 1039913-30-8

(2-Ethoxy-5-nitrophenyl)methanol

Cat. No.: B1453855
CAS No.: 1039913-30-8
M. Wt: 197.19 g/mol
InChI Key: JOOFPLFFIISCIY-UHFFFAOYSA-N
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Description

(2-Ethoxy-5-nitrophenyl)methanol is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds based on a similar (2-nitrophenyl)methanol scaffold have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .

Mode of Action

Similar compounds based on a (2-nitrophenyl)methanol scaffold have demonstrated a tight-binding mode of action against pqsd . This suggests that (2-Ethoxy-5-nitrophenyl)methanol may also interact tightly with its target, leading to inhibition of the target’s function.

Biochemical Pathways

Inhibition of pqsd by similar compounds affects the production of signal molecules hhq and pqs in pseudomonas aeruginosa . This suggests that this compound may also influence these pathways, potentially affecting cell-to-cell communication in bacteria.

Result of Action

Similar compounds have shown anti-biofilm activity , suggesting that this compound may also have potential effects on biofilm formation in bacteria.

Biochemical Analysis

Biochemical Properties

(2-Ethoxy-5-nitrophenyl)methanol plays a significant role in various biochemical reactions. It has been identified as an inhibitor of certain enzymes, particularly those involved in signal molecule biosynthesis in bacterial cell-to-cell communication . For instance, derivatives of this compound have shown promise as inhibitors of PqsD, a key enzyme in the quorum sensing system of Pseudomonas aeruginosa . This interaction is crucial as it can potentially disrupt bacterial communication and biofilm formation, offering a pathway for developing new anti-infective agents.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, particularly Pseudomonas aeruginosa, this compound influences cell signaling pathways by inhibiting the production of signal molecules such as HHQ and PQS . This inhibition can lead to a reduction in biofilm formation and virulence factor production, thereby affecting the overall pathogenicity of the bacteria. Additionally, this compound may impact gene expression and cellular metabolism by altering the quorum sensing pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound binds tightly to the active site of PqsD, inhibiting its activity and thereby blocking the synthesis of key signal molecules . This inhibition is achieved through a combination of hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in quorum sensing.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, with a predicted boiling point of approximately 371.1°C and a density of around 1.3 g/cm³ . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound may lead to gradual degradation of the compound, potentially reducing its efficacy as an enzyme inhibitor. In in vivo studies, the compound’s stability and degradation rate can influence its long-term impact on cellular processes.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to its role as an enzyme inhibitor. The compound interacts with enzymes such as PqsD, influencing the metabolic flux of signal molecule biosynthesis in Pseudomonas aeruginosa . This interaction can alter the levels of metabolites involved in quorum sensing, thereby affecting the overall metabolic state of the bacterial cells. Additionally, this compound may interact with other cofactors and enzymes involved in its own metabolism, influencing its stability and degradation rate.

Properties

IUPAC Name

(2-ethoxy-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOFPLFFIISCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.